1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one
Overview
Description
“1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one”.Molecular Structure Analysis
The molecular structure of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” is not readily available.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” are not available.Scientific Research Applications
Pharmaceutical Research :
- It is used in the production of fourth-generation Cefpirome, a cephalosporin antibiotic, as a side-chain component (Fu Chun, 2007).
- It serves as a building block in the synthesis of various pharmaceutical compounds, highlighting its versatility in drug development.
Materials Science :
- Applications in synthesizing synthetic resin and plastics, showcasing its role in material engineering and design (Fu Chun, 2007).
- Its use in creating antioxidants, indicating its potential in developing materials with enhanced durability and resistance to oxidation.
Chemical Synthesis :
- Utilized in the synthesis of plant protection agents, demonstrating its applicability in agricultural chemistry (Fu Chun, 2007).
- Involved in bactericide and antimicrobial research, indicating its importance in the field of biochemistry and microbiology.
Analytical and Structural Chemistry :
- In X-ray diffraction studies for understanding molecular structures, particularly in heterocyclic design (D. V. Al’bov et al., 2004).
- Its derivatives have been analyzed through single-crystal X-ray diffraction to elucidate their crystal and molecular structures, which is vital for understanding chemical reactivity and properties.
Organic Synthesis :
- Employed in one-pot synthesis processes for creating complex organic molecules, highlighting its role in efficient and innovative chemical synthesis techniques (Nasser A. M. Yehia et al., 2002).
Ligand and Catalysis Research :
- Potential use as a bi- or tridentate ligand in coordination chemistry, as suggested by its strong fluorescence properties (A. Baysal et al., 2007).
- In catalysis research, particularly in reactions involving nickel and other transition metals for constructing heterocyclic compounds (M. Ohashi et al., 2011).
Safety And Hazards
Future Directions
There is a novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives that has been studied2. This type of synthesis is based on the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents, and Et3N2. This reaction represents a profound structural transformation and could potentially be applied to the synthesis of “1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one” in the future2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a specialist or conduct further research.
properties
IUPAC Name |
1,3,4,5,6,7-hexahydrocyclopenta[b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-6-2-1-3-7(6)9-8/h1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYGMXJGGZTAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342976 | |
Record name | 1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one | |
CAS RN |
10333-13-8 | |
Record name | 1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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